molecular formula C10H10N4O2S B11587953 2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol

2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol

Cat. No.: B11587953
M. Wt: 250.28 g/mol
InChI Key: ABHWWAUAKJMQCI-LFYBBSHMSA-N
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Description

2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol is a complex organic compound that features a methoxy group, a phenol group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method involves the use of vanillin and p-anisidine in a water solvent, stirred to form the desired product . The reaction conditions often include mild temperatures and the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the imine group would yield amines.

Scientific Research Applications

2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, phenol group, and triazole ring allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H10N4O2S/c1-16-9-4-7(2-3-8(9)15)5-12-14-6-11-13-10(14)17/h2-6,15H,1H3,(H,13,17)/b12-5+

InChI Key

ABHWWAUAKJMQCI-LFYBBSHMSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NNC2=S)O

Origin of Product

United States

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